4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Overview
Description
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is a heterocyclic compound that features a pyridine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with thiazole precursors. One common method involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The resulting intermediate is then reacted with butan-1-amine under acidic conditions to yield the final product as a dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
- 4-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
- 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]pentan-1-amine dihydrochloride
Uniqueness
4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10;;/h3-4,7-9H,1-2,5-6,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOTVFKMVJQSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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